

Understanding the structure and chemical properties of Sedoheptulose 1,7-bisphosphate.

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Compound of Interest

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The Pivotal Role of Sedoheptulose 1,7-bisphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sedoheptulose 1,7-bisphosphate (SBP) is a key seven-carbon sugar phosphate that plays a critical role as an intermediate in fundamental metabolic pathways, including the Calvin cycle in photosynthetic organisms and the pentose phosphate pathway (PPP) in a variety of species.^[1] Its synthesis and degradation are tightly regulated, highlighting its importance in carbon fixation, NADPH production, and nucleotide biosynthesis. This technical guide provides a comprehensive overview of the structure, chemical properties, and metabolic significance of SBP, with a focus on experimental methodologies for its study.

Structure and Chemical Properties

Sedoheptulose 1,7-bisphosphate is a phosphorylated ketoheptose.^[2] The structure consists of a seven-carbon backbone with a ketone group at the second carbon and phosphate groups esterified to the first and seventh carbons.

Table 1: Chemical and Physical Properties of **Sedoheptulose 1,7-bisphosphate**

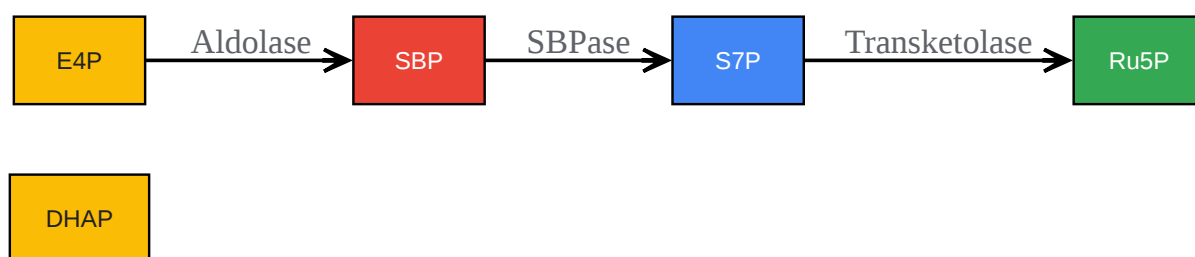
Property	Value	Source
Chemical Formula	C ₇ H ₁₆ O ₁₃ P ₂	[3][4]
Molecular Weight	370.14 g/mol	[2][3]
IUPAC Name	{[(3S,4R,5R,6R)-3,4,5,6-tetrahydroxy-2-oxo-7-(phosphonooxy)heptyl]oxy}phosphonic acid	[1]
CAS Number	815-91-8	[3][4]
Water Solubility	14.3 g/L (Predicted)	[1]
logP	-1.5 to -4.1 (Predicted)	[1]
pKa (Strongest Acidic)	1.01 (Predicted)	[1]
Boiling Point	867.3°C at 760 mmHg	[4]

Metabolic Significance

Sedoheptulose 1,7-bisphosphate is a central metabolite in two crucial pathways: the Calvin Cycle and the Pentose Phosphate Pathway.

The Calvin Cycle

In photosynthetic organisms, SBP is an essential intermediate in the regenerative phase of the Calvin cycle, which is responsible for the fixation of carbon dioxide.[5][6] It is formed from the condensation of dihydroxyacetone phosphate (DHAP) and erythrose 4-phosphate (E4P) by the enzyme aldolase. Subsequently, sedoheptulose-1,7-bisphosphatase (SBPase) catalyzes the removal of the phosphate group from the first carbon, yielding sedoheptulose 7-phosphate (S7P).[6] This reaction is a key regulatory point in the cycle.

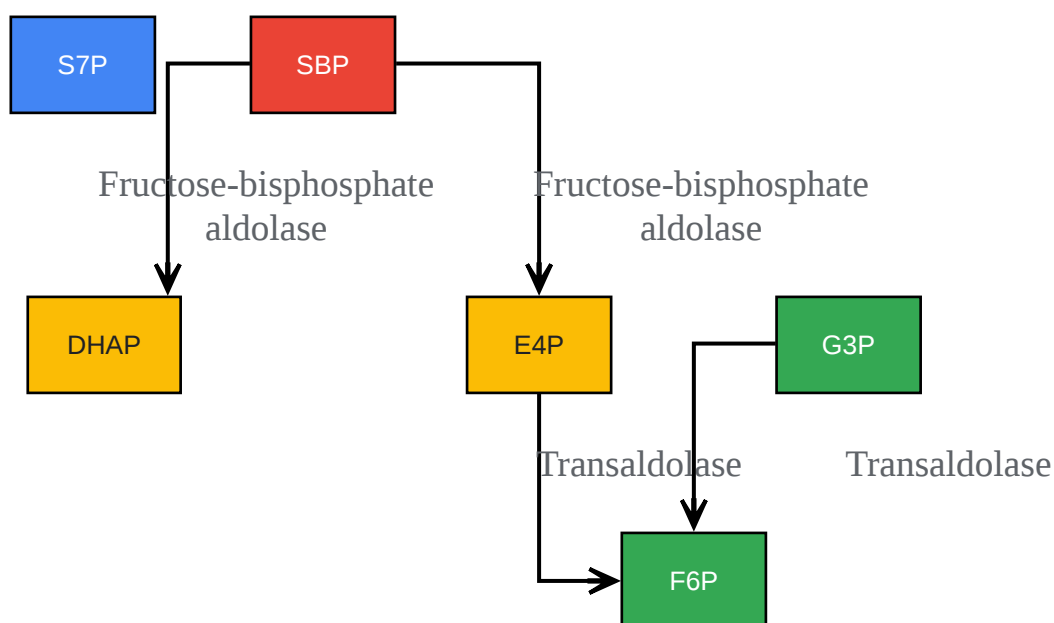


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Fig. 1: Role of SBP in the Calvin Cycle.

The Pentose Phosphate Pathway

In non-photosynthetic organisms, SBP has been identified as a significant metabolite in the non-oxidative branch of the pentose phosphate pathway.[1] Its formation can be catalyzed by aldolase from erythrose 4-phosphate and dihydroxyacetone phosphate.[1] Furthermore, under conditions of oxidative stress, the accumulation of SBP has been observed in hepatoma cells, suggesting its formation is a response to such stress.[2][4] In some bacteria, a "**Sedoheptulose 1,7-bisphosphate** bypass" has been identified, where SBP is a key intermediate.[7][8] This pathway involves the phosphorylation of sedoheptulose 7-phosphate to SBP by phosphofructokinase, followed by the cleavage of SBP by fructose-bisphosphate aldolase.[8]



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Fig. 2: SBP in the Pentose Phosphate Pathway Bypass.

Experimental Protocols

Coupled Enzyme Assay for Synthesis and Hydrolysis of Sedoheptulose 1,7-bisphosphate

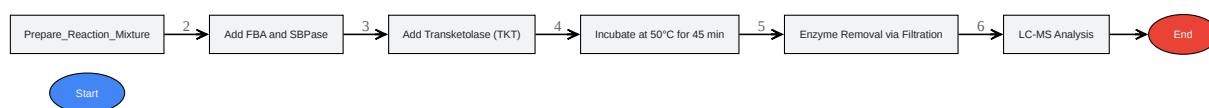
This protocol describes a discontinuous enzyme assay to monitor the in vitro synthesis of SBP from fructose 6-phosphate (F6P) and glyceraldehyde 3-phosphate (GAP), and its subsequent hydrolysis.[3] Since erythrose 4-phosphate (E4P) is not commercially available, it is generated in situ using transketolase.

Materials:

- 50 mM Tris-HCl buffer, pH 7.5
- 20 mM Fructose 6-phosphate (F6P)
- 20 mM Glyceraldehyde 3-phosphate (GAP)
- 20 mM Dihydroxyacetone phosphate (DHAP)
- 10 μ M Thiamine pyrophosphate (TPP)
- 2 mM MnCl_2
- Purified transketolase (TKT)
- Purified fructose 1,6-bisphosphate aldolase (FBA)
- Purified sedoheptulose 1,7-bisphosphatase (SBPase/GlpX)
- Amicon Ultra-0.5 centrifugal filters

Procedure:

- Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 20 mM F6P, 20 mM GAP, 20 mM DHAP, 10 μ M TPP, and 2 mM MnCl_2 .
- Add purified FBA and SBPase enzymes to the reaction mixture at a concentration of 3 U/mg each.
- Initiate the reaction by adding TKT (5 U/mg).
- Incubate the reaction at 50°C for 45 minutes in a final volume of 1 ml.
- Stop the reaction by removing the enzymes using an Amicon Ultra-0.5 centrifugal filter.
- Analyze the products by Liquid Chromatography-Mass Spectrometry (LC-MS).[3]



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Fig. 3: Workflow for SBP Synthesis and Hydrolysis Assay.

Analysis of Sedoheptulose 1,7-bisphosphate by HPLC

This protocol provides a general method for the analysis of sugar bisphosphates, which can be adapted for SBP, using ion-pair reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

Sample Preparation:

- For cellular or tissue samples, homogenize in a suitable buffer and extract with cold 0.5 M perchloric acid (PCA) or 10% trichloroacetic acid (TCA) to precipitate proteins.
- Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
- Carefully collect the supernatant and neutralize it with a solution of KOH.

- Centrifuge again to remove the precipitated potassium perchlorate.
- Filter the final supernatant through a 0.22 μm syringe filter before injection into the HPLC system.[9]

HPLC Conditions (General Guidance):

- Column: C18 reversed-phase column
- Mobile Phase: An aqueous buffer (e.g., phosphate buffer) containing an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate).
- Detection: UV detection at a low wavelength (e.g., 210 nm) is often used for underivatized sugar phosphates, although sensitivity can be low. Derivatization can be employed for improved detection.
- Quantification: A calibration curve should be generated using standards of known concentrations to quantify the amount of SBP in the samples.

Conclusion

Sedoheptulose 1,7-bisphosphate is a metabolite of significant interest due to its central position in carbon metabolism. Understanding its regulation and the enzymes that control its synthesis and degradation is crucial for research in areas ranging from plant sciences and agriculture to metabolic diseases and drug development. The experimental protocols provided in this guide offer a starting point for researchers to investigate the roles of this important molecule further.

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